molecular formula C23H29ClN4O3S B2485605 N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-05-3

N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2485605
CAS No.: 898451-05-3
M. Wt: 477.02
InChI Key: XWQXLJVFKVKFOP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29ClN4O3S and its molecular weight is 477.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar pyrimidine derivatives highlights innovative synthetic methodologies and chemical properties. For instance, a study on pyrimidine-triazole derivatives outlined a multistep synthesis process, starting from a morpholin-3-one molecule. These compounds exhibited antimicrobial activities against selected bacterial and fungal strains, suggesting potential for further exploration in drug discovery and development Majithiya & Bheshdadia, 2022.

Antimicrobial and Insecticidal Applications

Pyridine derivatives, closely related in structure and functionality, have demonstrated significant insecticidal and antimicrobial activities. The synthesis of certain pyridine derivatives and their toxicity against cowpea aphids revealed that some compounds exhibited insecticidal activity comparable to commercial insecticides Bakhite et al., 2014. This suggests the potential of N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide and related compounds in developing new insecticides with specific activity profiles.

Anti-inflammatory and Analgesic Potential

The exploration of novel benzodifuranyl derivatives, including structures with similar complexity, has shown promising results as anti-inflammatory and analgesic agents. A particular study found that derivatives synthesized from visnaginone and khellinone inhibited COX enzymes and exhibited significant analgesic and anti-inflammatory activities, highlighting their therapeutic potential Abu‐Hashem et al., 2020.

Synthetic Methodologies and Applications in Drug Discovery

The synthesis of thienoquinolines and related compounds, including morpholine derivatives, underscores the importance of these methodologies in drug discovery. Innovative synthetic routes can lead to compounds with potential applications in treating various diseases, showcasing the broad applicability of this compound in medicinal chemistry Abdel-rahman et al., 1992.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without more information, it’s difficult to predict the mechanism of action of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include exploring its reactivity, studying its mechanism of action in various systems, or investigating its potential uses .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-5-20(18)28(23(30)26-22)9-3-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQXLJVFKVKFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.